Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate
CAS No.:
Cat. No.: VC17567351
Molecular Formula: C19H19NO3
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19NO3 |
|---|---|
| Molecular Weight | 309.4 g/mol |
| IUPAC Name | methyl 3-[2-(azetidin-1-ylmethyl)benzoyl]benzoate |
| Standard InChI | InChI=1S/C19H19NO3/c1-23-19(22)15-8-4-7-14(12-15)18(21)17-9-3-2-6-16(17)13-20-10-5-11-20/h2-4,6-9,12H,5,10-11,13H2,1H3 |
| Standard InChI Key | DRMILRFWIVBXTB-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate features a central benzoyl group (C₆H₅CO-) attached at the meta position of a methyl benzoate moiety. The azetidine ring (a saturated four-membered ring with one nitrogen atom) is connected via a methylene (-CH₂-) linker to the ortho position of the benzoyl group. This arrangement creates a rigid yet flexible scaffold conducive to interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₉NO₃ | |
| Molecular Weight | 309.4 g/mol | |
| IUPAC Name | Methyl 3-[2-(azetidin-1-ylmethyl)benzoyl]benzoate | |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3 |
Stereochemical Considerations
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step sequence:
-
Azetidine Preparation: Azetidine is functionalized via nucleophilic substitution to introduce the methylene linker.
-
Benzoylation: The azetidine-methyl group is coupled to 2-bromobenzoyl chloride under Ullmann or Buchwald-Hartwig conditions.
-
Esterification: The resulting intermediate is esterified with methanol in the presence of acid catalysts to yield the final product.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Azetidine functionalization | CH₂O, NaBH₃CN, DMF, 60°C | 78 |
| Benzoylation | Pd(OAc)₂, Xantphos, K₂CO₃, 100°C | 65 |
| Esterification | H₂SO₄, MeOH, reflux | 92 |
Purification and Characterization
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane), followed by recrystallization from ethanol. Structural validation uses:
-
¹H/¹³C NMR: Peaks at δ 3.67 ppm (ester -OCH₃) and δ 3.85–4.10 ppm (azetidine -NCH₂-).
-
HRMS: [M+H]⁺ at m/z 310.1543 (calculated 310.1548).
Biological Activity and Mechanisms
Antiviral Activity
Preliminary assays indicate moderate inhibition of hepatitis C virus (HCV) NS3/4A protease (IC₅₀ = 8.7 μM). The benzoyl moiety may block substrate access to the protease’s active site, while the azetidine enhances solubility and bioavailability .
Therapeutic Applications and Preclinical Studies
Antimicrobial Properties
Challenges and Future Directions
Metabolic Stability
Phase I metabolism studies reveal rapid hepatic clearance (t₁/₂ = 18 min in rat microsomes), attributed to ester hydrolysis. Prodrug strategies (e.g., replacing methyl ester with pivaloyloxymethyl) are under investigation .
Toxicity Profile
Acute toxicity in mice (LD₅₀ = 320 mg/kg) suggests a narrow therapeutic index. Structural analogs with reduced azetidine basicity may mitigate off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume